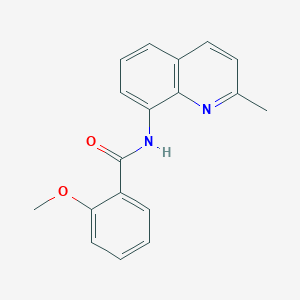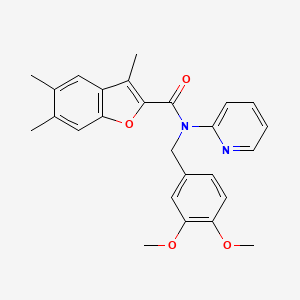![molecular formula C26H29N3O3 B11344925 N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B11344925.png)
N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a complex organic compound that features a benzimidazole core, a furan ring, and a phenoxybutyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or other formylating agents.
Attachment of the Phenoxybutyl Side Chain: The phenoxybutyl side chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the benzimidazole core is replaced by the phenoxybutyl group.
Formation of the Furan Ring: The furan ring is typically introduced via a cyclization reaction involving a suitable precursor such as a 2-furancarboxylic acid derivative.
Final Coupling: The final step involves coupling the benzimidazole core with the furan ring through an amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the phenoxybutyl side chain.
Reduction: Reduction reactions can occur at the benzimidazole core, potentially converting it to a dihydrobenzimidazole derivative.
Substitution: The phenoxybutyl side chain can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products of these reactions depend on the specific conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
科学研究应用
Medicinal Chemistry: It can be explored as a potential drug candidate due to its complex structure and potential biological activity.
Pharmacology: The compound can be studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide is not fully understood but is likely to involve interactions with specific molecular targets such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The phenoxybutyl side chain and furan ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or specificity.
相似化合物的比较
Similar Compounds
- N-(1-{1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}ethyl)thiophene-2-carboxamide
- N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)butanamide
Uniqueness
N-({1-[4-(3,5-dimethylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide is unique due to the presence of both a benzimidazole core and a furan ring, which may confer distinct chemical and biological properties. The combination of these structural elements can result in unique interactions with biological targets, potentially leading to novel therapeutic applications.
属性
分子式 |
C26H29N3O3 |
|---|---|
分子量 |
431.5 g/mol |
IUPAC 名称 |
N-[[1-[4-(3,5-dimethylphenoxy)butyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C26H29N3O3/c1-19-15-20(2)17-21(16-19)31-13-7-6-12-29-23-10-5-4-9-22(23)27-25(29)18-28(3)26(30)24-11-8-14-32-24/h4-5,8-11,14-17H,6-7,12-13,18H2,1-3H3 |
InChI 键 |
LVKAZVWSJOAISU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-ethyl-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}butanamide](/img/structure/B11344844.png)
![2-[(2,3-dimethylphenoxy)methyl]-1H-benzimidazole](/img/structure/B11344845.png)

![2-(4-Fluorophenoxy)-1-{4-[2-(pyridin-4-yl)ethyl]piperazin-1-yl}ethanone](/img/structure/B11344863.png)
![N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11344874.png)
![Methyl 4-({[5-(4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11344877.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B11344879.png)
![6-bromo-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11344883.png)


![N-[4-(benzyloxy)phenyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344903.png)
![2-(4-chlorophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11344908.png)
![2-(2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)-1-(piperidin-1-yl)ethanone](/img/structure/B11344910.png)
![N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11344911.png)
